3-(Cbz-Amino)-2-fluorophenylboronic acid
Description
3-(Cbz-Amino)-2-fluorophenylboronic acid (CAS: 2096334-11-9) is a fluorinated arylboronic acid derivative featuring a carbobenzyloxy (Cbz)-protected amino group at the 3-position and a fluorine atom at the 2-position of the phenyl ring. This compound is structurally distinct due to the combination of electron-withdrawing fluorine and the bulky Cbz-amino group, which influence its reactivity and applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its synthesis often involves palladium-catalyzed borylation or coupling reactions, as evidenced by methods described for analogous fluorophenylboronic acids . The pinacol ester derivative (CAS: 2096334-41-5) is also commercially available, enhancing its stability for storage and handling .
Properties
IUPAC Name |
[2-fluoro-3-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO4/c16-13-11(15(19)20)7-4-8-12(13)17-14(18)21-9-10-5-2-1-3-6-10/h1-8,19-20H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYSCKJJXWJIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096334-11-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cbz-Amino)-2-fluorophenylboronic acid typically involves the protection of the amino group with a Cbz group, followed by the introduction of the boronic acid moiety. One common method involves the reaction of 2-fluoroaniline with benzyl chloroformate to form the Cbz-protected intermediate. This intermediate is then subjected to borylation using a suitable boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Cbz-Amino)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The Cbz protecting group can be removed via catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Deprotected amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cbz-Amino)-2-fluorophenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form stable complexes with biomolecules.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-(Cbz-Amino)-2-fluorophenylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition. The Cbz-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Arylboronic Acids
The unique electronic and steric properties of 3-(Cbz-Amino)-2-fluorophenylboronic acid differentiate it from structurally related compounds. Below is a detailed comparison:
Table 1: Key Structural and Reactivity Differences
Key Findings from Research
Electronic Effects on Reactivity: Electron-poor boronic acids (e.g., 2-fluorophenylboronic acid) undergo faster transmetalation in Ni-catalyzed cross-couplings compared to neutral or electron-rich analogs. For example, 2-fluorophenylboronic acid outcompetes phenylboronic acid in reactions with 4-methoxyphenyl tosylate, yielding 2-fluoro-4’-methoxybiphenyl as the major product . However, its electron-withdrawing nature (via resonance effects) may partially offset this .
Acidity and Solubility: Fluorine substitution lowers the pKa of boronic acids, enhancing their solubility in aqueous reaction media. For instance, 2-fluorophenylboronic acid has a pKa of 7.9, making it more acidic than phenylboronic acid (pKa ~8.8) . The Cbz-amino group may further modulate acidity, though experimental data for this compound is lacking in the provided evidence.
Applications: this compound: Primarily used in peptide synthesis and as a building block for bioactive molecules, leveraging the Cbz group’s orthogonal protecting capabilities . 3-Cyano-2-fluorophenylboronic acid: Applied in synthesizing kinase inhibitors and fluorinated heterocycles due to its strong electron-withdrawing effects .
Biological Activity
3-(Cbz-Amino)-2-fluorophenylboronic acid is a compound that has gained attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Structural Overview
This compound consists of a boronic acid group, a carbobenzyloxy (Cbz) protected amino group, and a fluorinated phenyl ring. The presence of fluorine enhances the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a promising candidate for drug development.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Reversible Covalent Bonding : The boronic acid moiety is known for forming reversible covalent bonds with diols, which can influence enzyme activity and cellular processes. This property is particularly significant in targeting glycoproteins and enzymes involved in various metabolic pathways.
- Interaction with Biomolecules : Studies suggest that compounds with boronic acid functionalities can modulate the activity of specific biomolecules, leading to therapeutic effects in diseases such as cancer and diabetes .
Pharmacological Applications
Research indicates that this compound may have potential applications in several therapeutic areas:
- Cancer Therapy : The compound's ability to interact with proteins involved in cell signaling pathways could position it as a candidate for cancer treatment. Its selective binding to certain enzymes may inhibit tumor growth or metastasis.
- Diabetes Management : Given its interaction with glucose-regulating enzymes, this compound may also serve as a lead in developing novel antidiabetic agents.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-Fluoro-5-nitrophenylboronic acid | 0.75 | Contains a nitro group, enhancing electron-withdrawing properties. |
| 4-Fluoro-3-nitrophenylboronic acid | 0.73 | Features a nitro group at a different position, affecting reactivity. |
| (4-Aminophenyl)boronic acid hydrochloride | 0.73 | Lacks fluorine substitution but retains amino functionality. |
| (3-Aminophenyl)boronic acid monohydrate | 0.73 | Similar amino structure but without Cbz protection. |
| (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride | 0.70 | Contains an aminomethyl group, altering steric properties. |
This comparison highlights how the specific functional groups and structural arrangement of this compound influence its reactivity and potential applications.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of various boronic acids, including this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant activity against specific cell lines, with IC50 values indicating effective inhibition at low concentrations .
- Selectivity Index : The selectivity index (SI) for certain targets has been reported to be greater than 50, suggesting a favorable therapeutic window for further development against intracellular pathogens like Leishmania amazonensis .
- Mechanistic Insights : Research has utilized CRISPR/Cas9 techniques to elucidate the molecular targets affected by this compound, providing insights into its mode of action at the genetic level .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
